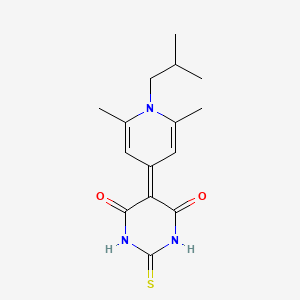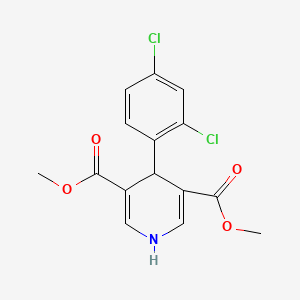![molecular formula C18H18N2O5 B5525242 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a similar structure, was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, showcasing the type of synthetic routes employed for such molecules (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, revealing intricate details about their crystal systems, space groups, and unit cell parameters. For instance, the molecular and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated through single crystal X-ray diffraction studies, highlighting the compound's stabilization by hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions that modify their structural and functional attributes. The synthesis and antibacterial activity study of 2-ethoxymethyl-3-(5-nitro-2-furyl)acrylamide derivatives illustrate the diverse chemical reactivity and potential application of these molecules in developing new antibacterial agents (Ko, 1980).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, melting points, and solubility, are crucial for understanding their behavior in different environments and potential uses. The detailed study of crystal structures and Hirshfeld surface analysis provides insights into the intermolecular interactions that influence the physical properties of these molecules (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific chemical transformations, define the utility of these compounds in synthetic chemistry and potential therapeutic applications. Studies on the synthesis and reactivity of related compounds, such as isoxazole derivatives, shed light on the versatile chemistry of these molecules and their potential as building blocks for more complex structures (Yu et al., 2009).
Applications De Recherche Scientifique
Catalysis and Synthesis of Heterobiaryls :
- N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide has been used as a ligand to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).
Photophysical Properties and Singlet Oxygen Activation :
- The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and furan, among others, produces compounds with significant photophysical properties. These compounds have been studied for their fluorescence and potential as singlet-oxygen sensitizers (Amati et al., 2010).
Antibacterial Applications :
- New antibacterial agents were synthesized by condensing 2-ethoxymethyl-3-(5-nitro-2-furyl) acyloyl chloride with amino compounds, including 5-amino-3, 4-dimethyl isoxazole. These compounds showed effective antibacterial activity against various bacterial strains (Ko, 1980).
Cytotoxic Activity in Cancer Research :
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with 2-(3,4-dimethoxyphenyl) groups, have been tested for growth inhibitory properties against various cancer cell lines. Some compounds exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).
Chemical Synthesis and Crystal Structure Analysis :
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and analyzed for its crystal structure. Its structure was determined using single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Anti-inflammatory Applications :
- Novel isomeric series of N-substituted pyrazole derivatives, including those with 4-(3,4-dimethoxyphenyl) groups, have been synthesized and tested for anti-inflammatory activity. They exhibited significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-22-14-6-5-12(10-16(14)23-2)7-8-19-18(21)13-11-17(25-20-13)15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXKGVNJKKJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)




![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)